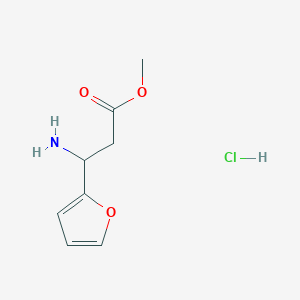

Methyl 3-amino-3-(furan-2-yl)propanoate HCl

説明

Methyl 3-amino-3-(furan-2-yl)propanoate HCl (CAS: 618109-87-8) is an ester derivative featuring a β-amino propanoate backbone substituted with a furan-2-yl group. Its molecular formula is C₈H₁₁NO₃·HCl, with a molecular weight of 221.64 g/mol . This compound is primarily utilized in medicinal chemistry and organic synthesis as a building block for heterocyclic frameworks or PROTACs (Proteolysis-Targeting Chimeras) due to its reactive amino and ester functionalities .

特性

分子式 |

C8H12ClNO3 |

|---|---|

分子量 |

205.64 g/mol |

IUPAC名 |

methyl 3-amino-3-(furan-2-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C8H11NO3.ClH/c1-11-8(10)5-6(9)7-3-2-4-12-7;/h2-4,6H,5,9H2,1H3;1H |

InChIキー |

SZPZFGDQLLILJS-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CC(C1=CC=CO1)N.Cl |

製品の起源 |

United States |

準備方法

Solvent and Temperature Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Methanol | Maximizes solubility of intermediates |

| Temperature | 25°C | Balances reaction rate and side reactions |

| pH | 4.5–5.0 | Stabilizes imine intermediate |

Increasing the reaction temperature to 40°C in Method 1.1 shortens the reaction time to 8 hours but reduces yield to 18% due to thermal degradation.

Catalytic Enhancements

The addition of molecular sieves (4Å) in Method 1.1 improves yield to 35% by adsorbing water and shifting the equilibrium toward imine formation. Alternatively, using chiral Bronsted acids (e.g., (S)-BINOL-phosphate) in Method 1.2 enables enantiomeric excess (ee) >90% for the (3R)-isomer.

Enantioselective Synthesis

The (3R)-enantiomer (CAS MFCD09818683) is synthesized via asymmetric reductive amination using a chiral ruthenium catalyst (e.g., RuCl[(R,R)-TsDPEN]) under hydrogen pressure. Key data:

Industrial Scalability and Challenges

Critical Considerations

- Cost of Chiral Catalysts : Limits large-scale production of enantiopure forms.

- Byproduct Management : Furfural polymerization and acrylate hydrolysis require careful quenching.

- Regulatory Compliance : Sodium cyanoborohydride necessitates hazardous waste protocols.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, D2O) : δ 7.45 (dd, J = 1.8 Hz, 1H, furan H-5), 6.45 (d, J = 3.2 Hz, 1H, furan H-4), 4.25 (m, 1H, CHNH2), 3.70 (s, 3H, OCH3), 3.15 (dd, J = 14.0 Hz, 2H, CH2).

- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1630 cm⁻¹ (NH3+).

Purity Assessment :

- HPLC : C18 column, 90:10 H2O:ACN, 1.0 mL/min, tR = 6.2 min.

化学反応の分析

Types of Reactions

Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include furan derivatives, amines, and substituted propanoates. These products have various applications in pharmaceuticals and organic synthesis .

科学的研究の応用

Scientific Research Applications

Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride has applications in chemistry, biology, and medicine.

Chemistry Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride is used as a building block in the synthesis of complex organic molecules. It is utilized in organic synthesis for creating complex molecules. Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The process generally includes reacting furfural with methyl 3-aminopropionate hydrochloride. Laboratory methods can be optimized by adjusting reaction conditions such as temperature, pressure, and catalyst use to enhance yield and purity.

Biology The compound is studied for its potential biological activities. Studies on the interactions of methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride with biological targets are essential for understanding its pharmacological potential. The interactions may involve enzyme binding or receptor modulation, which could lead to therapeutic applications. Detailed studies on its binding affinity and mechanism of action are necessary to elucidate its biological significance.

Medicinal Chemistry Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride has potential applications in medicinal chemistry and related disciplines. It may exhibit pharmacological properties that warrant further investigation, particularly in therapeutic contexts where amino acid derivatives are beneficial. Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The furan ring and amino group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .

類似化合物との比較

Structural and Physicochemical Properties

Key Observations :

- Electronic Effects : The furan-2-yl group (electron-rich due to oxygen) contrasts with electron-withdrawing substituents like nitro (e.g., 4-nitrophenyl) or chloro groups. This influences reactivity in coupling reactions, where electron-deficient aryl groups may enhance electrophilic substitution .

- Solubility : Thiophen-2-yl and furan-2-yl derivatives exhibit higher polarity compared to phenyl analogs, improving aqueous solubility but reducing organic-phase partitioning .

Yield Comparison :

- tert-Butyl intermediates (e.g., tert-butyl 3-amino-3-(4-methylthiazol-5-yl)phenylpropanoate) achieve 59% yield after HCl treatment .

- Thienyl analogs are synthesized via multi-step routes with commercial availability but unspecified yields .

生物活性

Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride is an organic compound notable for its unique structural features, including a furan ring and an amino group. These components significantly influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the compound's biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

Methyl 3-amino-3-(furan-2-yl)propanoate HCl has the following structural formula:

- Molecular Formula : C₉H₁₃ClN₃O₃

- Molecular Weight : Approximately 205.64 g/mol

The presence of the furan ring allows for various interactions with biological targets, while the amino group enhances its reactivity and potential pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to engage in hydrogen bonding and other molecular interactions with enzymes and receptors. This can modulate their activities, potentially leading to therapeutic effects. The compound may exhibit various pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) in the micromolar range (1–5 µg/mL) against specific pathogens .

- Cytotoxic Effects : Research indicates that this compound may induce apoptosis in cancer cells through its interaction with cellular pathways.

Case Studies

Several studies highlight the potential applications of this compound:

- Antibacterial Properties : In a comparative study, derivatives of furan-containing compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural modifications influenced their binding affinity to bacterial enzymes, which is crucial for their antibacterial efficacy .

- Cytotoxicity Testing : In vitro tests have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism involves disruption of cell cycle progression and induction of apoptotic pathways .

Synthesis

The synthesis of this compound typically involves:

-

Starting Materials :

- Furfural

- Methyl 3-aminopropionate hydrochloride

-

Reaction Conditions :

- The reaction generally requires specific conditions such as temperature control and the use of catalysts to optimize yield and purity.

The following table summarizes the synthesis pathway:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Furfural + Methyl 3-aminopropionate HCl | Controlled temperature |

| 2 | Purification | Crystallization | Solvent evaporation |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(furan-2-yl)propanoate | Ethyl ester instead of methyl ester | Moderate antibacterial activity |

| Methyl 3-amino-3-(4-bromophenyl)propanoate HCl | Bromophenyl group instead of furan ring | Enhanced cytotoxicity |

| Methyl 2-amino-3-(furan-3-yl)propanoate HCl | Variation in amino group position | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 3-amino-3-(furan-2-yl)propanoate HCl, and how can side reactions be minimized?

- Methodology : A plausible approach involves adapting methods for analogous esters, such as diazo compound intermediates. For example, (E)-methyl 2-diazo-3-(furan-2-yl)-3-(methoxyimino)propanoate (similar to ) can be synthesized via diazo transfer reactions, followed by HCl salt formation. To minimize side reactions (e.g., over-reduction or polymerization), use controlled stoichiometry of LiAlH4 in anhydrous solvents like THF and monitor reaction progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Combine multiple analytical techniques:

- HPLC/LC-MS : Assess purity (>98%) using a C18 column with UV detection at 254 nm.

- NMR : Confirm structure via NMR (e.g., furan protons at δ 6.4–7.5 ppm, methyl ester at δ 3.7 ppm) and NMR (carbonyl at ~170 ppm).

- HRMS : Verify molecular ion [M+H]+ with <2 ppm mass error .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodology : Use mixed solvents (e.g., ethanol/water or acetone/hexane) to enhance solubility at elevated temperatures and induce gradual crystallization. Monitor crystal formation under controlled cooling (1–2°C/min) to avoid amorphous precipitates. Evidence from similar hydrochlorides (e.g., ) suggests melting points of 180–190°C; differential scanning calorimetry (DSC) can confirm thermal stability .

Advanced Research Questions

Q. How can stereochemical purity of the amino group in this compound be assessed?

- Methodology : For chiral analysis, employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a polar mobile phase (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid). Compare retention times with enantiomerically pure standards (e.g., ’s (R)-isomer). Circular dichroism (CD) spectroscopy can further confirm optical activity .

Q. What strategies are effective for studying metabolic stability of this compound in vitro?

- Methodology :

Hepatic Microsomal Assay : Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes.

CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition.

Half-life Calculation : Apply nonlinear regression to metabolite formation data. ’s glutamate analog studies highlight the importance of esterase-resistant modifications for stability .

Q. How can computational modeling predict the binding affinity of this compound to neurotransmitter receptors?

- Methodology :

- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model interactions with GABA or NMDA receptors. Focus on hydrogen bonding with the amino group and π-π stacking with the furan ring.

- MD Simulations : Run 100-ns simulations in Desmond to assess stability of ligand-receptor complexes. Compare results with known agonists (e.g., ’s analogs) to validate predictive accuracy .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?

- Methodology :

- Catalytic Asymmetric Synthesis : Optimize chiral catalysts (e.g., BINAP-Ru complexes) for hydrogenation of ketone intermediates.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee during crystallization.

- Data Contradictions : reports 97% purity for a chlorophenyl analog, but furan’s electron-rich nature may require adjusted catalyst loadings to suppress racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。